6-Chloro-7-methylquinoline

Analytical Chemistry Quality Control Solid-Phase Characterization

6-Chloro-7-methylquinoline (CAS 86984-27-2) is a heterocyclic aromatic compound belonging to the chloroquinoline subclass, with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol. It is classified as a halogenated quinoline building block, primarily utilized in organic synthesis for medicinal chemistry and chemical biology research programs.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 86984-27-2
Cat. No. B014564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methylquinoline
CAS86984-27-2
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=C1Cl
InChIInChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3
InChIKeyNIRLXILGYDMNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-methylquinoline (CAS 86984-27-2) for Research and Organic Synthesis: Core Properties and Procurement Criteria


6-Chloro-7-methylquinoline (CAS 86984-27-2) is a heterocyclic aromatic compound belonging to the chloroquinoline subclass, with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol . It is classified as a halogenated quinoline building block, primarily utilized in organic synthesis for medicinal chemistry and chemical biology research programs . The compound is commercially available as an off-white to pale yellow crystalline solid with cataloged purity specifications up to 98%, suitable for further synthetic elaboration via cross-coupling or nucleophilic substitution at the chloro position .

Why Regioisomeric Chloro-Methylquinolines Cannot Be Interchanged: Critical Physical and Synthetic Differences


6-Chloro-7-methylquinoline belongs to a family of C₁₀H₈ClN regioisomers that share identical molecular formulas but differ in the ring positions of chlorine and methyl substituents. These structural variations produce measurable differences in melting point, boiling point, lipophilicity (LogP), and chromatographic retention behavior . Critically, the position of the chloro substituent dictates reactivity in cross-coupling reactions—6-chloro substituents on quinoline are more reactive toward palladium-catalyzed Suzuki-Miyaura couplings than 2-chloro or 4-chloro congeners, making the specific regioisomer essential for reproducible synthetic outcomes [1]. Substituting one chloro-methylquinoline isomer for another without verifying positional integrity can lead to failed coupling reactions, incorrect product formation, and irreproducible biological screening data.

Quantitative Differentiation of 6-Chloro-7-methylquinoline from Closest Regioisomeric Analogs


Melting Point Identity: Rapid Differentiation of 6-Chloro-7-methylquinoline from 6-Chloro-2-methylquinoline and 6-Chloro-8-methylquinoline Isomers

6-Chloro-7-methylquinoline exhibits a melting point of 80–83°C . This directly distinguishes it from the 2-methyl regioisomer (6-chloro-2-methylquinoline, mp 94–98°C) [1] and the 8-methyl regioisomer (6-chloro-8-methylquinoline, mp 63–65°C) . Melting point serves as a primary identity assay for incoming quality control and can quickly flag mislabeled or isomerically contaminated material.

Analytical Chemistry Quality Control Solid-Phase Characterization

Boiling Point and Thermal Profile: Supplementary Distinction from 2-Chloro-7-methylquinoline

The boiling point of 6-chloro-7-methylquinoline is reported as 291.1°C at 760 mmHg . In comparison, the 2-chloro-7-methylquinoline regioisomer boils at 286°C at 760 mmHg , yielding a Δbp of approximately +5°C. The flash point of 6-chloro-7-methylquinoline (157.5°C) is also higher than that of 2-chloro-7-methylquinoline (154°C) , indicating marginally lower volatility and potentially safer handling during heated synthetic operations.

Distillation Thermal Stability Chromatography Method Development

Lipophilicity Difference Between 6-Chloro-7-methylquinoline and 6-Chloro-2-methylquinoline Enables Chromatographic Separation

6-Chloro-7-methylquinoline has a calculated LogP of 3.248 and a polar surface area (PSA) of 12.89 Ų [1]. The 6-chloro-2-methylquinoline regioisomer has a calculated LogP of 3.197, with the same PSA of 12.89 Ų . While the PSA is identical, the LogP difference of ~0.05 units, though small, indicates that the 7-methyl substitution pattern slightly increases hydrophobicity relative to the 2-methyl analog. This difference is sufficient to achieve baseline chromatographic resolution on standard C18 reverse-phase HPLC columns under optimized isocratic conditions.

LogP Reverse-Phase HPLC ADME Prediction

Commercial Purity Benchmarking: 98% HPLC Purity Specification Enables Direct Use in Fragment-Based and Parallel Synthesis Workflows

6-Chloro-7-methylquinoline is commercially supplied at 98% purity (HPLC) from multiple vendors , with analytical QC documentation including NMR and HPLC trace data upon request . By comparison, several regioisomeric chloro-methylquinolines are more commonly offered at 95% purity . The 3% purity delta, while modest in absolute terms, translates to a 2.5-fold reduction in total impurity burden (from 5% to 2%), which is significant when the compound is used as a building block in multi-step syntheses where impurities propagate and amplify through subsequent transformations.

Purity Specification Procurement Decision Compound Library Synthesis

Recommended Application Scenarios for 6-Chloro-7-methylquinoline Based on Verified Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for 6-Aryl-7-methylquinoline Library Synthesis

The 6-chloro substituent on quinoline is documented to be more reactive toward palladium-catalyzed Suzuki-Miyaura cross-coupling than 2-chloro or 4-chloro congeners [1]. Researchers constructing focused libraries of 6-aryl-7-methylquinoline analogs for kinase inhibitor or antimicrobial screening programs should specifically procure the 6-chloro-7-methyl regioisomer to ensure efficient coupling yields. Use of the incorrect regioisomer (e.g., 2-chloro-7-methylquinoline or 4-chloro-7-methylquinoline) will result in significantly slower or failed coupling due to the electronic deactivation of α-chloro (position 2) and γ-chloro (position 4) positions relative to the β-chloro (position 6) position.

Analytical Reference Standard for HPLC Method Development and Isomer-Specific Quantification

The distinct melting point (80–83°C) and boiling point (291.1°C) of 6-chloro-7-methylquinoline , combined with its 98% commercial purity , make it suitable as a reference standard for developing reverse-phase HPLC methods that must resolve chloro-methylquinoline regioisomers. The LogP difference of 0.05 units relative to 6-chloro-2-methylquinoline [2] provides sufficient thermodynamic discrimination for baseline separation on C18 columns, enabling isomer-specific purity assays for incoming materials in GLP-regulated synthetic laboratories.

Fragment-Based Drug Discovery (FBDD) Screening Sets Requiring Validated Building Block Identity

In fragment-based screening, compound identity errors can generate costly false-positive or false-negative results. 6-Chloro-7-methylquinoline, with its well-characterized melting point (80–83°C) , provides a straightforward solid-state identity verification checkpoint that is not available for liquid or low-melting chloro-methylquinoline isomers. Procurement from vendors supplying 98% purity material with full analytical documentation ensures that fragment libraries are populated with the correct regioisomer, preserving the integrity of subsequent hit validation and structure-activity relationship (SAR) analysis.

Synthetic Intermediate for 6,7-Disubstituted Quinoline Pharmacophores

Certain bioactive quinoline scaffolds, including specific MELK kinase inhibitor chemotypes and antimicrobial quinolones, require substitution at both the 6- and 7-positions of the quinoline ring . 6-Chloro-7-methylquinoline serves as a strategically functionalized intermediate where the 6-chloro group enables further derivatization (via cross-coupling or nucleophilic aromatic substitution) while the 7-methyl group provides a fixed hydrophobic anchor. This dual functionalization pattern is not accessible from alternative regioisomers such as 6-chloro-2-methylquinoline or 2-chloro-7-methylquinoline, where the relative positions of the chloro and methyl groups preclude certain substitution geometries required by the target pharmacophore.

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